4-Amino-5-methyl-1-(tetrahydro-2h-pyran-2-yl)pyrimidin-2(1h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-5-methyl-1-(tetrahydro-2h-pyran-2-yl)pyrimidin-2(1h)-one is a synthetic organic compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-methyl-1-(tetrahydro-2h-pyran-2-yl)pyrimidin-2(1h)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-amino-5-methylpyrimidine with tetrahydro-2H-pyran-2-one in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to monitor the reaction progress and ensure product quality.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-methyl-1-(tetrahydro-2h-pyran-2-yl)pyrimidin-2(1h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The amino and methyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents, acids, and bases are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-Amino-5-methyl-1-(tetrahydro-2h-pyran-2-yl)pyrimidin-2(1h)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its biological activity.
Biology: It is used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the synthesis of other organic molecules and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4-Amino-5-methyl-1-(tetrahydro-2h-pyran-2-yl)pyrimidin-2(1h)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets and altering their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-methylpyrimidine: A simpler analog without the tetrahydro-2H-pyran-2-yl group.
5-Methyl-1-(tetrahydro-2H-pyran-2-yl)pyrimidin-2(1H)-one: Lacks the amino group at the 4-position.
Uniqueness
4-Amino-5-methyl-1-(tetrahydro-2h-pyran-2-yl)pyrimidin-2(1h)-one is unique due to the presence of both the amino and tetrahydro-2H-pyran-2-yl groups, which confer distinct chemical and biological properties. These functional groups can enhance the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development.
Properties
CAS No. |
5580-93-8 |
---|---|
Molecular Formula |
C10H15N3O2 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
4-amino-5-methyl-1-(oxan-2-yl)pyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O2/c1-7-6-13(10(14)12-9(7)11)8-4-2-3-5-15-8/h6,8H,2-5H2,1H3,(H2,11,12,14) |
InChI Key |
NJKPLUDGHXUSRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)N=C1N)C2CCCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.